molecular formula C9H11N3 B8806621 N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 651744-45-5

N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No. B8806621
M. Wt: 161.20 g/mol
InChI Key: PBCVUTMCRYRCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06969717B2

Procedure details

Acetyl chloride (75 μL, 1.0 mmol) was added to a solution of 1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-ylamine (230 mg, 0.8 mmol) and 4-dimethylaminopyridine (5 mg) in pyridine (1.6 mL). The mixture was stirred at RT for 24 h and a saturated solution of ammonium chloride (30 mL) and ethyl acetate (30 mL) were added. The separated aqueous layer was extracted with ethyl acetate (3×25 mL) and the combined organic layers were dried, filtered and concentrated to provide an oil which was purified by preparative HPLC to afford N-(1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide (140 mg, 53%) as an oil: LCMS; m/z 332 (M+H+). B. At RT under argon, a solution of borane-dimethylsulfide complex (665 μL, 6.6 mmol, 10 M) was added to N-methyl-N-(1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide (110 mg, 0.33 mmol) in THF (3.0 mL). The mixture was heated to 65° C. for 2 h., cooled down and a 6N hydrochloric acid solution was slowly added. The mixture was heated to 100° C. and vigorously stirred for 12 h., cooled down and a 6 N sodium hydroxide solution was added until pH 7 was reached. The mixture was extracted with ethyl acetate (3×15 mL) and the combined organic layers were dried, filtered and evaporated to provide an oil which was purified through silica gel-SCX column (arylsulfonic acid with washes with methanol and 2N NH3 in methanol) to afford ethyl-(1H-pyrrolo[2,3-b]pyridin-5-yl)-amine. LCMS; m/z 203 (M+AcCN), 162 (M+H)+.
Name
N-methyl-N-(1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2]([C:6]1[CH:7]=[C:8]2[CH:14]=[CH:13][N:12]([Si](C(C)C)(C(C)C)C(C)C)[C:9]2=[N:10][CH:11]=1)[C:3](=O)[CH3:4].Cl.[OH-].[Na+]>C1COCC1>[CH2:3]([NH:2][C:6]1[CH:7]=[C:8]2[CH:14]=[CH:13][NH:12][C:9]2=[N:10][CH:11]=1)[CH3:4] |f:2.3|

Inputs

Step One
Name
N-methyl-N-(1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide
Quantity
110 mg
Type
reactant
Smiles
CN(C(C)=O)C=1C=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
vigorously stirred for 12 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled down
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×15 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide an oil which
CUSTOM
Type
CUSTOM
Details
was purified through silica gel-SCX column (arylsulfonic acid with washes with methanol and 2N NH3 in methanol)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)NC=1C=C2C(=NC1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.